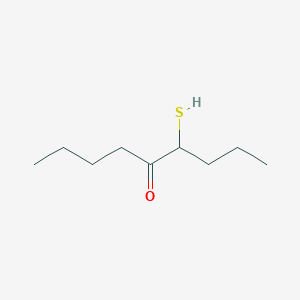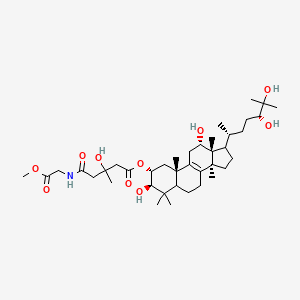
Fasciculol D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fasciculol D is a lanostane triterpenoid compound isolated from the mushroom Hypholoma fasciculareHypholoma genus.
Vorbereitungsmethoden
Fasciculol D is typically isolated from the fruiting bodies of Hypholoma fasciculare. The extraction process involves using organic solvents such as hexane, chloroform, and methanol. The extracts are then subjected to various chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography, to purify the compound .
Analyse Chemischer Reaktionen
Fasciculol D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fasciculol D has several scientific research applications, including:
Antimicrobial Activity: This compound has shown antimicrobial activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Anti-inflammatory Properties: Extracts containing this compound have demonstrated significant anti-inflammatory activities by inhibiting cyclooxygenase-2 (COX-2) and activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.
Biological Control:
Wirkmechanismus
The mechanism of action of fasciculol D involves its interaction with various molecular targets and pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Fasciculol D is part of a group of compounds known as fasciculols, which include fasciculol A, fasciculol B, fasciculol C, fasciculol E, and fasciculol F. These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific antimicrobial and anti-inflammatory properties .
Eigenschaften
CAS-Nummer |
64971-23-9 |
|---|---|
Molekularformel |
C39H65NO10 |
Molekulargewicht |
707.9 g/mol |
IUPAC-Name |
[(2R,3R,10S,12S,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C39H65NO10/c1-22(11-14-28(41)35(4,5)47)23-15-16-38(8)24-12-13-27-34(2,3)33(46)26(18-37(27,7)25(24)17-29(42)39(23,38)9)50-31(44)20-36(6,48)19-30(43)40-21-32(45)49-10/h22-23,26-29,33,41-42,46-48H,11-21H2,1-10H3,(H,40,43)/t22-,23?,26-,27?,28-,29+,33+,36?,37-,38+,39+/m1/s1 |
InChI-Schlüssel |
UFHYUEPVXXEOIS-KBNKLVGESA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
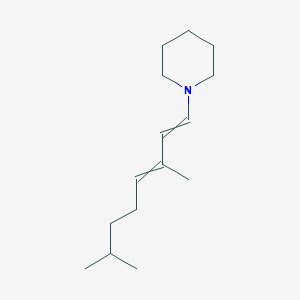

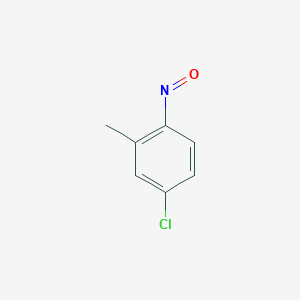
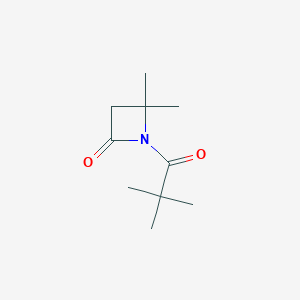
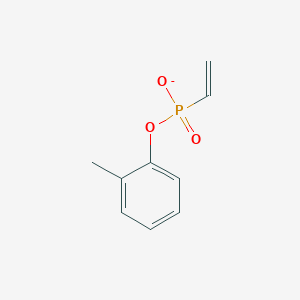


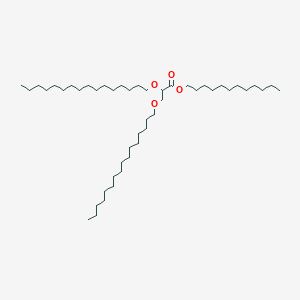
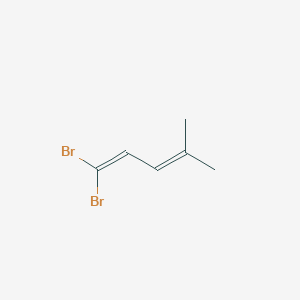
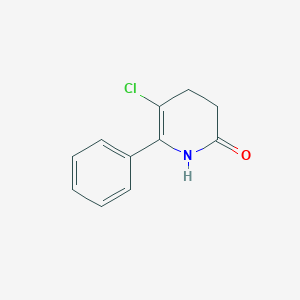
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
